An In-depth Technical Guide to 2,6-di-tert-butyl-4-methylphenol-d24: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2,6-di-tert-butyl-4-methylphenol-d24: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of the deuterated antioxidant, 2,6-di-tert-butyl-4-methylphenol-d24 (BHT-d24). This isotopically labeled compound is a valuable tool in a range of scientific disciplines, offering unique advantages in metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.
Introduction to 2,6-di-tert-butyl-4-methylphenol-d24
2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT) is a synthetic phenolic antioxidant widely utilized in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of organic materials.[1] The deuterated analogue, 2,6-di-tert-butyl-4-methylphenol-d24, is a stable, non-radioactive isotopologue where all 24 hydrogen atoms on the two tert-butyl groups and the methyl group have been replaced with deuterium. This isotopic substitution provides a powerful tool for researchers, primarily due to the kinetic isotope effect and the mass difference between hydrogen and deuterium, which allows for precise tracking and quantification in complex biological and chemical systems.
The primary utility of BHT-d24 lies in its application as an internal standard for quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its near-identical chemical behavior to the unlabeled BHT, coupled with its distinct mass, allows for accurate correction of variations in sample preparation and instrument response. Furthermore, the increased mass and the strength of the carbon-deuterium bond can alter metabolic pathways, making it a valuable tracer for studying the biotransformation of BHT and related phenolic compounds.[1]
Chemical Structure and Core Properties
The foundational structure of 2,6-di-tert-butyl-4-methylphenol-d24 consists of a phenol ring substituted with two bulky tert-butyl groups at the ortho positions and a methyl group at the para position. In the d24 isotopologue, all protons on these alkyl substituents are replaced by deuterium.
Chemical Structure of 2,6-di-tert-butyl-4-methylphenol-d24
A 2D representation of the chemical structure of 2,6-di-tert-butyl-4-methylphenol-d24.
The key physical and chemical properties of 2,6-di-tert-butyl-4-methylphenol-d24 are summarized in the table below. The properties of the unlabeled analogue are provided for comparison.
| Property | 2,6-di-tert-butyl-4-methylphenol-d24 | 2,6-di-tert-butyl-4-methylphenol (BHT) |
| Synonyms | BHT-d24, Perdeuterated BHT | Butylated Hydroxytoluene, DBPC |
| Molecular Formula | C₁₅D₂₄O | C₁₅H₂₄O |
| Molecular Weight | 244.50 g/mol [3] | 220.35 g/mol [4][5] |
| CAS Number | 1219805-92-1[3] | 128-37-0[4][5] |
| Appearance | White to off-white crystalline powder | White crystalline solid |
| Melting Point | Not explicitly reported, expected to be similar to BHT | 69-73 °C[5] |
| Boiling Point | Not explicitly reported, expected to be similar to BHT | 265 °C[5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | Soluble in ethanol, vegetable oils; insoluble in water[5][6] |
| Isotopic Enrichment | Typically ≥98 atom % D | Not applicable |
Synthesis of 2,6-di-tert-butyl-4-methylphenol-d24
The synthesis of fully deuterated BHT can be approached through two primary strategies: direct hydrogen-deuterium (H-D) exchange on the unlabeled BHT molecule or a de novo synthesis using deuterated starting materials.
Hydrogen-Deuterium Exchange
Direct H-D exchange is a common method for introducing deuterium into organic molecules. For phenolic compounds, this can be achieved under acidic, basic, or metal-catalyzed conditions.
Experimental Protocol: Platinum-Catalyzed H-D Exchange
This protocol is adapted from a general method for the deuteration of aromatic rings using a platinum-on-carbon catalyst.
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Catalyst Preparation: In a flame-dried, argon-purged reaction vessel, add 10% Platinum on activated carbon (Pt/C) (10 mol%).
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Reaction Setup: To the vessel, add 2,6-di-tert-butyl-4-methylphenol (1 mmol) and deuterium oxide (D₂O, 5 mL).
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Hydrogenation/Exchange: The vessel is then charged with hydrogen gas (H₂, 1 atm) and the mixture is stirred vigorously at room temperature for 24-48 hours. The hydrogen facilitates the activation of the platinum catalyst for the H-D exchange with D₂O.
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Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pt/C catalyst. The filtrate is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 2,6-di-tert-butyl-4-methylphenol-d24.
Synthesis Workflow: H-D Exchange
A simplified workflow for the synthesis of BHT-d24 via platinum-catalyzed H-D exchange.
De Novo Synthesis
A de novo synthesis involves constructing the molecule from smaller, readily available deuterated precursors. This approach can offer higher and more specific isotopic enrichment. For BHT-d24, this would likely involve the Friedel-Crafts alkylation of p-cresol-d8 with a deuterated tert-butyl source, such as tert-butanol-d10 or isobutylene-d8, in the presence of a Lewis or Brønsted acid catalyst.
Characterization and Spectral Analysis
Mass Spectrometry
Mass spectrometry is a definitive technique for confirming the isotopic enrichment of BHT-d24.
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Expected Molecular Ion: In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) for BHT-d24 would be observed at m/z 244.5, corresponding to the molecular weight of the fully deuterated compound. This is a clear shift from the m/z of 220.35 for unlabeled BHT.[4]
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Fragmentation Pattern: The fragmentation pattern would be expected to be similar to that of BHT, with the characteristic loss of a methyl group. However, the fragment ions would have masses corresponding to the deuterated fragments. For example, the loss of a CD₃ group would result in a fragment ion at m/z 229.5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the positions of deuterium incorporation.
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¹H NMR: A standard ¹H NMR spectrum of a highly enriched BHT-d24 sample would show a significant reduction or complete absence of signals corresponding to the tert-butyl and methyl protons. The only observable proton signals would likely be from the hydroxyl group (if not exchanged with deuterium from a protic solvent) and the two aromatic protons.
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²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterons on the tert-butyl and methyl groups, providing direct evidence of deuteration at these positions.
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¹³C NMR: The ¹³C NMR spectrum would be similar to that of unlabeled BHT, but the signals for the deuterated carbons would appear as multiplets due to C-D coupling and would have slightly different chemical shifts due to the isotopic effect.
Applications in Research and Development
The unique properties of 2,6-di-tert-butyl-4-methylphenol-d24 make it an invaluable tool in various research and development settings.
Metabolic and Pharmacokinetic Studies
The kinetic isotope effect, where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, makes BHT-d24 an excellent tool for studying the metabolism of BHT. By comparing the metabolic profiles of deuterated and non-deuterated BHT, researchers can identify the primary sites of metabolic oxidation. For instance, a study on the in vitro metabolism of BHT utilized partially deuterated analogues (BHT-d3 and BHT-d20) to successfully elucidate the structures of various metabolites.[1]
Quantitative Bioanalysis
One of the most common applications of BHT-d24 is as an internal standard in quantitative mass spectrometry-based assays.[2] When analyzing biological samples for the presence of BHT, a known amount of BHT-d24 is added to each sample at the beginning of the extraction process. Because BHT-d24 has nearly identical chemical and physical properties to BHT, it experiences the same losses during sample preparation and ionization suppression in the mass spectrometer. By comparing the signal of the analyte (BHT) to the signal of the internal standard (BHT-d24), a highly accurate and precise quantification can be achieved.
Workflow for Quantitative Analysis using BHT-d24
A typical workflow for the use of BHT-d24 as an internal standard in a bioanalytical method.
Safety and Handling
The safety profile of 2,6-di-tert-butyl-4-methylphenol-d24 is expected to be very similar to that of unlabeled BHT. BHT is generally recognized as safe (GRAS) for use as a food additive at low concentrations.[5] However, as with any chemical, appropriate safety precautions should be taken when handling BHT-d24.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,6-di-tert-butyl-4-methylphenol-d24 is a versatile and valuable research tool for scientists and drug development professionals. Its utility as an internal standard in quantitative mass spectrometry is well-established, enabling highly accurate and precise measurements of BHT in complex matrices. Furthermore, its use in metabolic and pharmacokinetic studies provides crucial insights into the biotransformation of this widely used antioxidant. The synthesis of BHT-d24, achievable through methods like catalytic H-D exchange, makes this important isotopically labeled compound accessible for a wide range of research applications. As analytical techniques continue to advance in sensitivity and resolution, the demand for high-purity stable isotope-labeled compounds like BHT-d24 is expected to grow, further solidifying its role in modern chemical and biomedical research.
References
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Butylated Hydroxytoluene. NIST WebBook. [Link]
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Lin, D., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Molecules, 25(24), 5993. [Link]
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Butylated Hydroxytoluene. NIST WebBook. [Link]
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Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 20(10), 18339-18361. [Link]
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Summary of MS/MS data for BHT and metabolites in negative ion mode. ResearchGate. [Link]
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Deuterated batracylin: deuterium-hydrogen exchange during synthesis and mass spectral analysis. Semantic Scholar. [Link]
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2,6-Di-tert-butyl-4-methylphenol. PubChem. [Link]
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2,6-DI-TERT-BUTYL-4-CRESOL. Ataman Kimya. [Link]
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